molecular formula C19H17N3O2S2 B310426 2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide

2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B310426
M. Wt: 383.5 g/mol
InChI Key: BSFCGEMLLHCPLH-UHFFFAOYSA-N
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Description

2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide is an organic compound that features a benzoylphenyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzoylphenyl group can interact with hydrophobic pockets in proteins, while the thiadiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    2-(3-benzoylphenyl)propionitrile: This compound is similar in structure but lacks the thiadiazole ring.

    2-(3-benzoylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has an acetamide group instead of a propanamide group.

Uniqueness

2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of both the benzoylphenyl group and the thiadiazole ring. This combination allows for specific interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H17N3O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C19H17N3O2S2/c1-12(17(24)20-18-21-22-19(25-2)26-18)14-9-6-10-15(11-14)16(23)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,20,21,24)

InChI Key

BSFCGEMLLHCPLH-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SC

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SC

Origin of Product

United States

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